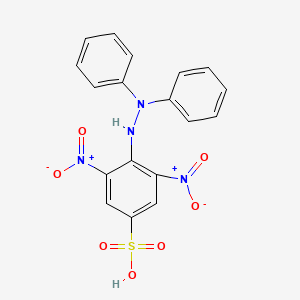
Benzenesulfonic acid, 4-(2,2-diphenylhydrazino)-3,5-dinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 4-(2,2-diphenylhydrazino)-3,5-dinitro- is a complex organic compound characterized by its unique structure, which includes a benzenesulfonic acid moiety substituted with a 2,2-diphenylhydrazino group and two nitro groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-(2,2-diphenylhydrazino)-3,5-dinitro- typically involves multiple steps, starting with the nitration of benzenesulfonic acid to introduce the nitro groups at the 3 and 5 positions. This is followed by the introduction of the 2,2-diphenylhydrazino group through a coupling reaction with diphenylhydrazine. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired substitutions occur without unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-(2,2-diphenylhydrazino)-3,5-dinitro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the sulfonic acid group.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 4-(2,2-diphenylhydrazino)-3,5-diaminobenzenesulfonic acid.
Scientific Research Applications
Benzenesulfonic acid, 4-(2,2-diphenylhydrazino)-3,5-dinitro- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 4-(2,2-diphenylhydrazino)-3,5-dinitro- involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the diphenylhydrazino group can form hydrogen bonds and other interactions with biological molecules. These interactions can affect various pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid, 4-nitro-: Lacks the diphenylhydrazino group and has different reactivity and applications.
Benzenesulfonic acid, 3,5-dinitro-: Similar structure but without the diphenylhydrazino group, leading to different chemical properties.
Diphenylhydrazine derivatives: Compounds with similar hydrazino groups but different substituents on the benzene ring.
Properties
CAS No. |
93654-70-7 |
|---|---|
Molecular Formula |
C18H14N4O7S |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
4-(2,2-diphenylhydrazinyl)-3,5-dinitrobenzenesulfonic acid |
InChI |
InChI=1S/C18H14N4O7S/c23-21(24)16-11-15(30(27,28)29)12-17(22(25)26)18(16)19-20(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,19H,(H,27,28,29) |
InChI Key |
MSZZGNKXMMKCCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)NC3=C(C=C(C=C3[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


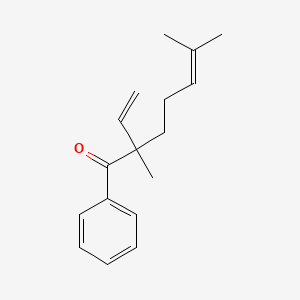
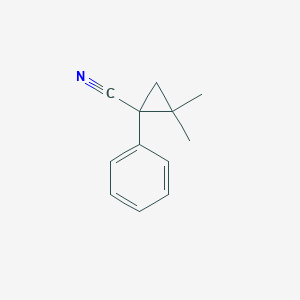
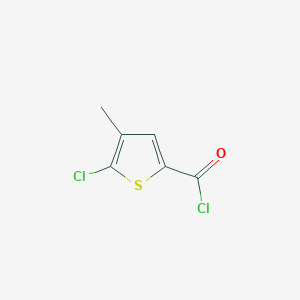
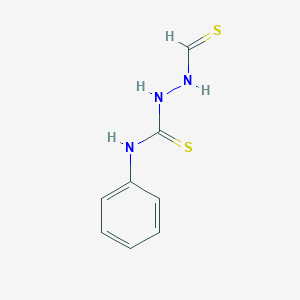
mercury](/img/structure/B14349590.png)
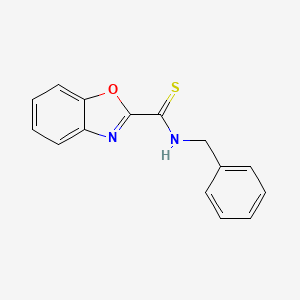
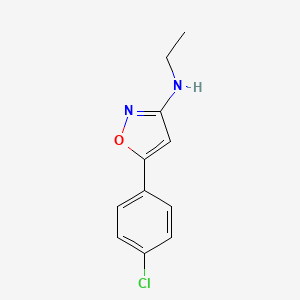

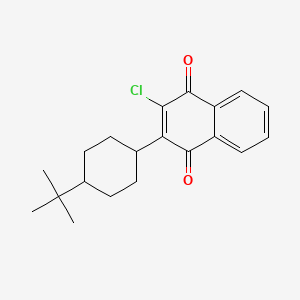
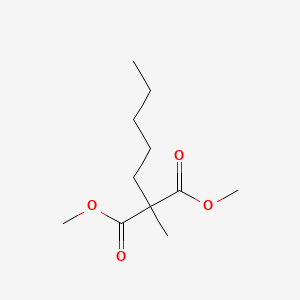
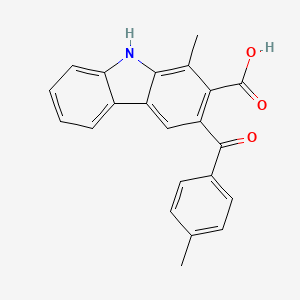
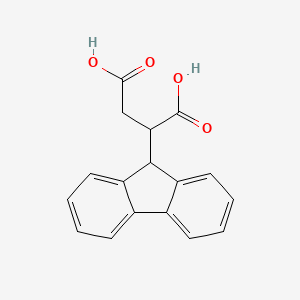
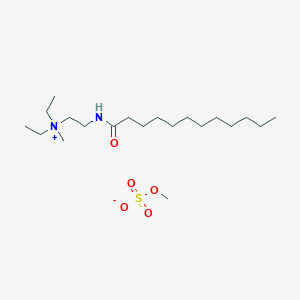
![Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate](/img/structure/B14349669.png)
